molecular formula C11H17FN2 B13270744 6-fluoro-N-hexylpyridin-2-amine

6-fluoro-N-hexylpyridin-2-amine

Cat. No.: B13270744
M. Wt: 196.26 g/mol
InChI Key: LSOOPDSBAHVWPW-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Materials Science

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science. rsc.orgrsc.org Described as a "privileged scaffold," its structure is integral to a vast number of compounds, including many drugs approved by the U.S. Food and Drug Administration (FDA). rsc.orgrsc.org The versatility of the pyridine framework allows for extensive functionalization, making it a frequent choice for developing novel therapeutic agents across various disease areas. rsc.orgnih.gov In nature, pyridine motifs are found in essential molecules like vitamins (niacin and vitamin B6) and coenzymes (NAD, NADP). tandfonline.com

Beyond pharmaceuticals, pyridine-based structures are also valuable in materials science. They serve as fundamental building blocks for advanced materials, including fluoropolymers and complex fluorinated networks, prized for their unique chemical and thermal properties. nih.gov The inherent characteristics of the pyridine ring, such as its basicity and ability to form hydrogen bonds, contribute to its widespread use in creating molecules with specific biological activities and material functions. nih.gov

Role of Fluorine Substitution in Pyridine Analogues for Modulating Chemical Reactivity and Biological Interactions

The strategic incorporation of fluorine atoms into pyridine rings profoundly alters their chemical and biological properties. acs.orgresearchgate.net Fluorine's high electronegativity makes the carbon-fluorine bond the strongest in organic chemistry, which can significantly enhance the metabolic stability of a drug molecule. nih.gov It is estimated that approximately one-fifth to one-quarter of all pharmaceuticals on the market contain at least one fluorine atom. wikipedia.orgnih.gov

From a chemical reactivity standpoint, fluorine substitution, particularly at the 2-position of a pyridine ring, accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions. For instance, 2-fluoropyridine (B1216828) reacts with sodium ethoxide over 300 times faster than its 2-chloro counterpart. acs.orgnih.gov This enhanced reactivity provides a powerful tool for synthetic chemists to introduce a variety of functional groups onto the pyridine scaffold under mild conditions. acs.org

In a biological context, fluorine can modulate a molecule's pKa, conformation, and binding affinity to target proteins. acs.orgresearchgate.net This can lead to improved potency and a better pharmacokinetic profile. researchgate.netnih.gov The introduction of fluorine can also increase a compound's lipophilicity, which may enhance its ability to cross biological membranes. nih.gov These combined effects make fluorination a key strategy in modern drug design. researchgate.net

Overview of N-Alkyl Substitution on Pyridin-2-amine Frameworks

The substitution of an alkyl group onto the nitrogen atom of a pyridin-2-amine framework is a critical modification that influences a compound's physical, chemical, and biological properties. This process, known as N-alkylation, is a common strategy in medicinal chemistry to fine-tune a molecule's characteristics. acs.org

Synthetically, the N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation or alkylation at the pyridine ring nitrogen. acs.orgresearchgate.net However, various methods have been developed to achieve selective N-monoalkylation, including ruthenium-catalyzed reactions and protocols using N-aminopyridinium salts. chemrxiv.orgresearchgate.net

The addition of an alkyl chain, such as the hexyl group in 6-fluoro-N-hexylpyridin-2-amine, can impact the molecule's solubility, lipophilicity, and interaction with biological targets. For example, research on related N-alkyl-N-substituted phenylpyridin-2-amines has shown that these compounds can act as potent tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. nih.gov Similarly, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective antibacterial activity. nih.gov The length and structure of the N-alkyl chain are often crucial determinants of biological efficacy.

Research Landscape and Emerging Trends for this compound and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, the broader landscape for fluorinated and N-alkylated pyridine derivatives is an active area of investigation. The existence of the compound is noted in chemical databases, but detailed studies on its synthesis or application are limited. nih.gov

Current research trends focus on the development of novel and efficient methods for the site-selective fluorination and alkylation of pyridine rings. chemeurope.comresearchgate.net The goal is to create libraries of diverse compounds for screening in drug discovery programs. The difluoromethyl group (CHF2), for instance, is an emerging motif of high interest due to its unique properties as a lipophilic hydrogen bond donor. chemeurope.comresearchgate.net

The exploration of related structures suggests a strong interest in how the interplay between the fluoro- and N-alkyl substituents governs biological activity. For example, studies on various fluorinated and N-substituted pyridines have identified promising candidates for treating a range of conditions, from bacterial infections to cancer. nih.govnih.gov Future research will likely focus on the late-stage functionalization of complex molecules to introduce these key groups, enabling the rapid diversification of potential drug leads. chemeurope.com The synthesis and evaluation of compounds like this compound would fit well within this trend, aiming to explore new chemical space for therapeutic benefit.

Data Tables

Table 1: Impact of Fluorine Substitution on Reaction Rates

Reactant Relative Rate of Reaction with NaOEt Reference
2-Chloropyridine 1 acs.orgnih.gov

Table 2: Properties Influenced by Fluorination in Drug Design

Property Effect of Fluorine Substitution Reference
Metabolic Stability Generally increased nih.gov
Binding Affinity Can be significantly altered/improved acs.orgnih.gov
Lipophilicity Generally increased nih.gov
pKa Modulated acs.orgnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
2-Fluoropyridine
2-Chloropyridine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17FN2

Molecular Weight

196.26 g/mol

IUPAC Name

6-fluoro-N-hexylpyridin-2-amine

InChI

InChI=1S/C11H17FN2/c1-2-3-4-5-9-13-11-8-6-7-10(12)14-11/h6-8H,2-5,9H2,1H3,(H,13,14)

InChI Key

LSOOPDSBAHVWPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC(=CC=C1)F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoro N Hexylpyridin 2 Amine and Analogues

Strategies for the Construction of the 6-Fluoropyridin-2-amine Core

The formation of the 6-fluoropyridin-2-amine scaffold is a key step that can be achieved through several synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Amination Reactions on Halogenated Pyridine (B92270) Precursors

A primary and straightforward method for constructing the 6-fluoropyridin-2-amine core is through nucleophilic aromatic substitution (SNAr) on dihalogenated pyridine precursors. In these reactions, one of the halogen atoms on the pyridine ring is displaced by an amine source.

The most common precursor for this synthesis is 2,6-difluoropyridine. The fluorine atom is an excellent leaving group in SNAr reactions, and its high electronegativity activates the pyridine ring for nucleophilic attack. The reaction typically involves treating 2,6-difluoropyridine with an ammonia source, such as aqueous ammonia or a protected amine, to selectively replace one fluorine atom. This selectivity arises because the introduction of the first amino group deactivates the ring towards further substitution.

Alternatively, precursors like 2-bromo-6-fluoropyridine or 2-chloro-6-fluoropyridine can be used. The reaction of 2,6-dibromopyridine with a primary amine, such as methylamine, can yield 2-bromo-6-methylaminopyridine, demonstrating the feasibility of selective mono-amination on di-halogenated pyridines georgiasouthern.edu. While less reactive than fluorine, chlorine and bromine are also effective leaving groups, particularly when the reaction is catalyzed or conducted under forcing conditions. The choice between fluoro-, chloro-, or bromo-precursors often depends on cost, availability, and the specific reactivity required for the substrate.

Table 1: Amination of Dihalogenated Pyridines

Pyridine PrecursorAmine SourceTypical ConditionsProductReference
2,6-DifluoropyridineAmmonia (aq.)High Temperature, High Pressure6-Fluoropyridin-2-amine google.com
2,6-DichloropyridineAmmonia (aq.)High Temperature, High Pressure6-Chloropyridin-2-amine nih.gov
2,6-DibromopyridineMethylaminePressure Tube, High Temperature2-Bromo-6-(methylamino)pyridine georgiasouthern.edu

Advanced Synthetic Routes to Fluorinated Pyridine Derivatives

Beyond classical SNAr reactions, several advanced methodologies have been developed for the synthesis of fluorinated pyridines. These routes offer alternative disconnections and can provide access to complex analogues.

One modern approach is the direct C-H fluorination of pyridine rings. Hartwig and co-workers developed a method using silver(II) fluoride (AgF2) to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines orgsyn.org. This method is highly site-selective and tolerant of various functional groups, offering a direct way to introduce fluorine without relying on pre-halogenated precursors orgsyn.org.

Another innovative route involves the transformation of pyridine N-oxides. These readily available starting materials can be converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions acs.org. These salts are effective precursors for introducing a fluorine atom at the 2-position via nucleophilic displacement of the trialkylammonium group with a fluoride source acs.org. This method has been successfully applied to the synthesis of various 2-fluoropyridines, including those relevant for PET imaging acs.org.

Electrophilic fluorination using reagents like Selectfluor® provides another pathway. The fluorination of 1,2-dihydropyridines can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride nih.gov.

N-Alkylation Approaches for Introducing the Hexyl Moiety

Once the 6-fluoropyridin-2-amine core is synthesized, the next crucial step is the introduction of the hexyl group onto the exocyclic nitrogen atom. This can be accomplished through several N-alkylation strategies.

Direct N-Alkylation Procedures

Direct N-alkylation is a conventional and widely used method for forming C-N bonds. This reaction involves the treatment of the primary amine (6-fluoropyridin-2-amine) with a suitable hexylating agent, typically an alkyl halide such as 1-bromohexane or 1-iodohexane. The reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile.

To facilitate the reaction and neutralize the hydrogen halide byproduct, a base is generally required. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) fabad.org.tr. A significant challenge in direct alkylation is the potential for over-alkylation, where the resulting secondary amine reacts further with the alkylating agent to form a tertiary amine. However, for many laboratory-scale syntheses, controlling stoichiometry and reaction conditions can provide the desired secondary amine in good yield wikipedia.org.

Recent advancements have explored self-limiting alkylation chemistry using N-aminopyridinium salts as ammonia surrogates, which can provide selective access to secondary amines and overcome the challenge of over-alkylation chemrxiv.org.

Table 2: Direct N-Alkylation of Aminopyridines

Amine SubstrateAlkylating AgentBase/SolventProduct TypeReference
Generic 2-Aminopyridine (B139424)Alkyl Halide (e.g., 1-Bromohexane)K₂CO₃ / DMFN-Alkyl-2-aminopyridine fabad.org.trwikipedia.org
6-ChloropurineAlkyl HalideBasic ConditionsN-Alkyl-6-chloropurine nih.gov
Imidazo[4,5-b]pyridine1-(Chloromethyl)-4-methoxybenzeneK₂CO₃ / DMFN-Alkylated Imidazopyridine fabad.org.tr

Reductive Amination Strategies for Alkylamine Incorporation

Reductive amination is a powerful and highly versatile alternative to direct alkylation for synthesizing secondary amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 6-fluoro-N-hexylpyridin-2-amine, this strategy would involve reacting 6-fluoropyridin-2-amine with hexanal. The initial reaction forms a hemiaminal, which then dehydrates to an N-pyridinyl-imine intermediate. This intermediate is subsequently reduced without being isolated. A variety of reducing agents can be employed, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (STAB). Catalytic hydrogenation using transition metals like rhodium, iridium, or ruthenium is also a common method for the reduction step researchgate.net.

A significant advantage of reductive amination is that it avoids the formation of quaternary ammonium salts and generally minimizes over-alkylation, making it a more selective method for producing secondary amines nih.gov. The development of biocatalytic methods using imine reductase (IRED) and reductive aminase (RedAm) enzymes has further expanded the utility of this reaction, offering high selectivity and sustainability for the production of chiral and achiral amines nih.gov.

Catalyst Systems and Reaction Optimization in the Synthesis of this compound

The efficiency and selectivity of the synthetic routes to this compound are heavily dependent on the choice of catalyst and the optimization of reaction conditions.

For the construction of the 6-fluoropyridin-2-amine core via SNAr, while many reactions proceed thermally, phase-transfer catalysts such as crown ethers or quaternary ammonium salts can enhance the reaction rate when using alkali-metal fluorides googleapis.com.

In the N-alkylation step, both metal-free and metal-catalyzed systems have been developed. A metal-free strategy for the N-alkylation of 2-aminopyridines utilizes BF3·OEt2 as a catalyst for the reaction with 1,2-diketones acs.orgacs.org. This reaction proceeds under aerobic conditions and shows that electron-donating substituents on the aminopyridine increase nucleophilicity and furnish higher yields acs.orgacs.org. While not directly using a hexyl group, this demonstrates the principle of catalytic N-alkylation. Lewis acid-promoted benzylation of aminopyridines with alcohols has also been shown to be an effective method chemrxiv.org.

For reductive amination, homogeneous catalysts based on rhodium, iridium, and ruthenium are frequently used for the hydrogenation of the imine intermediate researchgate.net. A recent study on the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines employed a Ru(OAc)2{(S)-binap} catalyst to achieve excellent enantioselectivity nih.gov. Optimization of reaction parameters such as solvent, temperature, pressure (for hydrogenations), and catalyst loading is crucial for maximizing yield and purity of the final product. For instance, in the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine, using dimethyl sulfoxide (DMSO) as the solvent and carefully controlling the temperature between 175-192°C was found to be critical for achieving practical reaction rates google.com.

Green Chemistry Considerations and Sustainable Synthetic Routes for Pyridin-2-amines

The principles of green chemistry are increasingly being integrated into the synthesis of pyridin-2-amines to minimize environmental impact and enhance sustainability. These approaches focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. Key strategies in the development of sustainable synthetic routes for pyridin-2-amines include the use of greener solvents, catalyst-free reactions, multicomponent reactions (MCRs), and alternative energy sources like microwave irradiation.

A significant advancement in green chemistry is the move towards solvent-free or "neat" reactions, which eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. For instance, the synthesis of various 2-amino-3-cyanopyridine derivatives has been successfully achieved under solvent-free conditions through a one-pot multicomponent reaction. mdpi.com This method not only provides high yields but also simplifies the work-up procedure, making it a more efficient and environmentally friendly alternative to traditional methods. mdpi.commdpi.com

The use of water as a solvent is another cornerstone of green synthetic chemistry. An environmentally benign and highly efficient method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. acs.org This approach, promoted by a base like sodium tert-butoxide, allows for the synthesis of 2-aminopyridine derivatives under mild conditions and has been demonstrated to be scalable. acs.org

Microwave-assisted synthesis has also emerged as a valuable green chemistry tool, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of novel pyridine derivatives, demonstrating its potential for more sustainable chemical production. nih.gov

The development of catalyst-free methods is another important aspect of green chemistry in this context. An efficient synthesis of 2-aminopyridine derivatives has been achieved through the nucleophilic substitution and hydrolysis of 2-fluoropyridine (B1216828) with acetamidine hydrochloride without the need for a transition-metal catalyst. rsc.org This method offers high yields and chemoselectivity, with the advantage of using an inexpensive ammonia source. rsc.org

The following table summarizes various green chemistry approaches for the synthesis of pyridin-2-amine analogues:

Green Chemistry ApproachKey FeaturesExamples of Synthesized AnaloguesReference
Solvent-Free Synthesis Reactions are conducted without a solvent, reducing waste and simplifying purification.Substituted 2-aminopyridines, 2-amino-3-cyanopyridines mdpi.commdpi.com
Aqueous Synthesis Water is used as the reaction solvent, offering an environmentally benign alternative to organic solvents.2-aminopyridine halides from polyhalogenated pyridines acs.org
Multicomponent Reactions (MCRs) Three or more reactants combine in a single step to form the product, increasing efficiency and reducing waste.Functionalized 2-aminopyridines mdpi.com
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate reactions, often leading to higher yields and shorter reaction times.Novel pyridine derivatives nih.gov
Catalyst-Free Synthesis Avoids the use of catalysts, which can be expensive, toxic, and difficult to remove from the final product.2-aminopyridine derivatives from 2-fluoropyridine rsc.org

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, aligning with the broader goals of environmental protection and resource conservation in the chemical industry.

Spectroscopic and Structural Analysis of this compound: A Data-Deficient Compound

A comprehensive search for advanced spectroscopic and structural elucidation data for the chemical compound this compound has revealed a significant lack of available scientific literature and database entries. Despite extensive searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no specific experimental or detailed predicted spectra for this particular molecule could be obtained.

The investigation aimed to provide a detailed analysis based on the following outline:

Advanced Spectroscopic and Structural Elucidation of 6 Fluoro N Hexylpyridin 2 Amine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

However, the execution of this analysis is impeded by the absence of primary data for 6-fluoro-N-hexylpyridin-2-amine.

While data for the target compound is unavailable, information for structurally related compounds has been found. These include the parent amine, 6-fluoropyridin-2-amine , and other derivatives such as 2-Amino-6-methylpyridine (B158447) and 2-aminopyridine (B139424) . For instance, the 1H NMR spectrum of 2-amino-6-methylpyridine shows characteristic signals for the aromatic protons and the methyl group, and its mass spectrum has been documented. Similarly, spectroscopic data for 2-aminopyridine is also available. This information, while useful for comparative purposes and for understanding the general spectroscopic behavior of this class of compounds, cannot be directly extrapolated to provide a scientifically accurate and detailed analysis of this compound.

The absence of specific data highlights a gap in the current chemical literature and databases for this particular compound. Further research and experimental analysis would be required to generate the necessary spectroscopic information for a thorough structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules such as aminopyridine derivatives. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent, often a mixture of methanol (B129727) or acetonitrile (B52724) with a small amount of an acid like formic acid to promote protonation.

Predicted Data:

For this compound (molecular formula: C₁₁H₁₇FN₂), the expected monoisotopic mass is approximately 196.14 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺.

Table 1: Predicted ESI-MS Data for this compound

IonPredicted m/z
[M+H]⁺197.15

Further fragmentation of the [M+H]⁺ ion in the mass spectrometer (MS/MS) would likely involve the cleavage of the N-hexyl chain. A characteristic fragmentation pattern for aliphatic amines is the α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would result in the loss of a pentyl radical (C₅H₁₁•), leading to a prominent fragment ion. Another possible fragmentation pathway is the loss of the entire hexyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the alkyl chain and the aromatic ring, C=C and C=N bonds of the pyridine (B92270) ring, and the C-F bond. libretexts.orgwpmucdn.comorgchemboulder.comspectroscopyonline.com

Predicted Data:

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3350-3310Weak to medium, sharp
Aromatic C-HStretch3100-3000Medium
Aliphatic C-H (Hexyl)Stretch2960-2850Strong
Pyridine Ring (C=C, C=N)Stretch1600-1450Medium to strong
C-FStretch1250-1000Strong
C-N (Aromatic Amine)Stretch1335-1250Strong
C-N (Aliphatic Amine)Stretch1250-1020Medium to weak
N-HWag910-665Medium to strong, broad

The presence of a single, sharp N-H stretching band would be indicative of a secondary amine. orgchemboulder.com The strong absorption from the C-F bond would also be a key feature in the spectrum.

X-ray Crystallography for Solid-State Structure Determination

Predicted Structural Information:

As no experimental crystallographic data for this compound is available, we can only predict certain structural features based on related compounds. The pyridine ring would be essentially planar. The geometry around the exocyclic nitrogen atom would be trigonal planar or slightly pyramidal. The hexyl chain would likely adopt a low-energy, extended conformation in the solid state. Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the pyridine nitrogen or fluorine atom of a neighboring molecule, would be expected to play a significant role in the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation and purification.

Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For a moderately polar compound like this compound, a common mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The retardation factor (Rf) would depend on the exact solvent system used. Visualization could be achieved using UV light (due to the aromatic pyridine ring) or by staining with an appropriate reagent like potassium permanganate.

High-Performance Liquid Chromatography (HPLC):

HPLC offers a more precise method for purity determination and can also be used for preparative isolation. For aminopyridine derivatives, reversed-phase HPLC is a common technique. helixchrom.comhelixchrom.comcmes.org

Predicted HPLC Conditions:

Table 3: Predicted HPLC Parameters for this compound

ParameterPredicted Condition
ColumnC18 (reversed-phase)
Mobile PhaseA gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol
DetectionUV at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260-280 nm)
Flow Rate~1 mL/min

The retention time would be dependent on the specific gradient and column used, but the presence of the hexyl group would likely lead to a longer retention time compared to less hydrophobic analogs.

Computational Chemistry and Molecular Modeling Studies of 6 Fluoro N Hexylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electron distribution and chemical reactivity.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting lower reactivity.

For 6-fluoro-N-hexylpyridin-2-amine, the HOMO is expected to be localized primarily on the aminopyridine ring, particularly the nitrogen atom of the amino group and the π-system of the ring, due to the presence of lone pair electrons. The electron-withdrawing fluorine atom would likely lower the energy of the HOMO compared to a non-fluorinated analogue. The LUMO is anticipated to be distributed over the pyridine (B92270) ring, especially on the carbon atoms adjacent to the electron-withdrawing fluorine and the ring nitrogen.

A hypothetical HOMO-LUMO energy profile for this compound is presented in Table 1.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative and would require specific quantum chemical calculations to be confirmed.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In an EPS map of this compound, the most negative potential would be expected around the nitrogen atom of the amino group and the fluorine atom, due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the amino group and potentially the hexyl chain would exhibit positive electrostatic potential. The pyridine ring itself would display a more complex potential distribution due to the interplay of the ring nitrogen, the fluorine substituent, and the amino group.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Binding Affinity Prediction and Interaction Mode Analysis with Biomolecular Targets

Molecular docking simulations could be employed to predict the binding affinity of this compound to various biological targets. The binding affinity is a measure of the strength of the interaction between the ligand and its target. The analysis of the interaction mode reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

Given its structure, this compound possesses several features that could contribute to binding with a protein. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. The fluorine atom can also participate in halogen bonding, a specific type of non-covalent interaction. The N-hexyl group provides a significant hydrophobic region that can engage in van der Waals interactions with nonpolar pockets of a protein.

Conformational Analysis of this compound in Binding Pockets

The N-hexyl chain of this compound is flexible and can adopt numerous conformations. Conformational analysis within a binding pocket is crucial for understanding how the ligand adapts its shape to fit the receptor site. Molecular docking algorithms sample different conformations of the ligand to find the one that results in the most stable complex. The specific conformation adopted by the hexyl chain would be highly dependent on the topology and chemical nature of the binding pocket.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the stability of the ligand-receptor complex and the flexibility of both the ligand and the protein.

For a complex of this compound with a target protein, an MD simulation would reveal the stability of the key interactions identified in docking studies. It would show how water molecules in the active site might mediate or compete with the ligand's interactions. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. The simulation would also illustrate the conformational changes in the protein that may occur upon ligand binding.

In Silico ADME Prediction (within a research context)

The prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. Poor ADME profiles are a significant cause of late-stage attrition in drug development. nih.gov In silico models offer a rapid and cost-effective means to evaluate the ADME potential of a compound like this compound.

Lipinski's Rule of Five is a widely used guideline to assess the "druglikeness" of a chemical compound, specifically its potential for oral bioavailability. drugbank.com The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds)

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

A molecular weight of less than 500 daltons

A calculated octanol-water partition coefficient (log P) not greater than 5

For this compound, we can calculate these parameters based on its chemical structure (C₁₁H₁₇FN₂):

Parameter Value for this compound Lipinski's Rule Compliance
Molecular Weight196.27 g/mol < 500 DaYes
Hydrogen Bond Donors1 (from the amine group)≤ 5Yes
Hydrogen Bond Acceptors3 (2 from the pyridine nitrogen and the fluorine atom, 1 from the amine nitrogen)≤ 10Yes
Calculated log PApproximately 3.5 (estimation)≤ 5Yes

Note: The calculated log P is an estimation based on the contributions of its constituent fragments and may vary slightly depending on the algorithm used.

Based on this analysis, this compound adheres to all of Lipinski's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability. This "druglikeness" assessment indicates that the molecule is within the chemical space of known orally administered drugs.

For this compound, a qualitative prediction of its metabolic stability would focus on identifying potential sites of metabolism on the molecule. The likely metabolic pathways include:

N-dealkylation: The hexyl group attached to the amine is a prime target for oxidative dealkylation by CYP enzymes. This would result in the formation of 6-fluoropyridin-2-amine and hexanal.

Aliphatic hydroxylation: The hexyl chain can also undergo hydroxylation at various positions, leading to the formation of alcohol metabolites.

Aromatic hydroxylation: The pyridine ring could be a site for hydroxylation, although the presence of the electron-withdrawing fluorine atom might influence the regioselectivity of this reaction.

The fluorine atom at the 6-position of the pyridine ring is a common strategic modification in medicinal chemistry. The carbon-fluorine bond is very strong and is generally resistant to metabolic cleavage. This can block a potential site of metabolism, thereby improving the metabolic stability of the compound compared to its non-fluorinated analog.

The prediction of microsomal stability can be further refined using more sophisticated computational models that have been trained on large datasets of experimentally determined metabolic stability data. These models can provide a quantitative prediction of parameters like intrinsic clearance (CLint), which is a measure of the rate of metabolism by liver microsomes. While a specific value for this compound is not available, its structure suggests a moderate to high clearance, primarily driven by the metabolism of the N-hexyl group.

Structure Activity Relationship Sar Investigations for 6 Fluoro N Hexylpyridin 2 Amine Derivatives

Impact of Fluorine Position and Substitution Patterns on Biological Activity

The introduction of a fluorine atom to a pyridine (B92270) ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. nih.gov The position of the fluorine atom on the pyridine ring is a critical determinant of its biological effect. In fluoroquinolone antibiotics, for instance, a fluorine atom at the C-6 position is a key feature that distinguishes later generations from earlier ones, although it's not always essential for antibacterial activity. wikipedia.org

The electronic effects of fluorine substitution are also paramount. Fluorine is a highly electronegative atom, and its placement on the pyridine ring can modulate the electron density of the entire heterocyclic system. This, in turn, influences the pKa of the pyridine nitrogen and its ability to engage in crucial ligand-receptor interactions, such as hydrogen bonding or metal coordination. Studies on other heterocyclic systems have shown that introducing a trifluoromethyl group can increase antimicrobial activity, suggesting that the nature of the fluorine substitution (a single atom versus a CF3 group) is also a key variable in SAR studies. nih.gov

Table 1: Effect of Fluorine Substitution on Biological Activity of Pyridine Analogs

Compound/AnalogSubstitution PatternObserved Biological Effect
Fluoro-epibatidine Analog2'-Fluoro-pyridine52- to 875-fold greater affinity for β2- vs. β4-containing nAChRs. nih.gov
FluoroquinolonesC-6 FluoroEnhanced antibacterial spectrum compared to non-fluorinated quinolones. wikipedia.org
Pyridazine-fluorine derivativesTrifluoromethyl groupIncreased antimicrobial activity. nih.gov
2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones5-Fluoro substitutionGenerally led to Wee1 kinase selectivity, but with a loss of absolute potency. nih.gov

This table is illustrative and based on findings from related classes of compounds to infer potential relationships for 6-fluoro-N-hexylpyridin-2-amine derivatives.

Influence of N-Alkyl Chain Length and Branching on Molecular Recognition and Potency

The N-alkyl substituent in this compound plays a crucial role in molecular recognition and potency, primarily through hydrophobic interactions with the target protein. The length and branching of this alkyl chain can significantly modulate the binding affinity.

Generally, increasing the length of a non-polar alkyl chain enhances hydrophobicity. researchgate.net This can lead to stronger binding in a hydrophobic pocket of a receptor. However, there is often an optimal length, beyond which potency may decrease due to steric hindrance or the requirement for a specific conformation that a longer chain cannot adopt. In a series of N-alkyl-N'-(2-benzylphenyl)ureas, derivatives with long alkyl chains were found to be effective gelators for polar solvents, while those with short alkyl chains were better for non-polar solvents, demonstrating the significant impact of chain length on physicochemical properties. nih.gov

In the context of biological activity, studies on pyrazolopyridine antiherpetics have shown that non-polar amines are preferred for optimal activity, suggesting the importance of the hydrophobic character of the N-substituent. nih.gov Research on herbicidal ionic liquids also demonstrated that increasing the alkyl chain length from ethyl to octadecyl influenced their efficacy, with the dodecyl and octadecyl groups showing the highest activity against certain weeds. researchgate.net This indicates that for some biological targets, a longer alkyl chain is beneficial.

Branching of the alkyl chain can also have a profound effect. Introducing branching can increase steric bulk, which may either enhance or disrupt binding, depending on the topology of the binding site. It can also affect the compound's metabolic stability by shielding it from enzymatic degradation.

Table 2: Influence of N-Alkyl Chain Length on Potency

Compound SeriesAlkyl Chain VariationEffect on Activity/Property
N-Alkyl-N'-(2-benzylphenyl)ureasShort vs. Long ChainsShort chains effective for non-polar solvent gelation; long chains for polar solvents. nih.gov
Pyrazolopyridine AntiherpeticsAmine SubstituentsNon-polar amines are preferred for optimal antiviral activity. nih.gov
Dichlorprop-based Herbicidal Ionic LiquidsEthyl to OctadecylDodecyl and octadecyl groups showed the highest herbicidal efficacy. researchgate.net

This table is based on data from analogous compound series to illustrate the principle of how N-alkyl chain modifications can affect activity.

Modifications of the Pyridine Ring and Their Effects on Ligand-Receptor Interactions

Modifying the pyridine ring of this compound, beyond just the fluorine substituent, offers a wide range of possibilities for optimizing ligand-receptor interactions. The pyridine ring itself is a key pharmacophoric element, with its nitrogen atom often acting as a hydrogen bond acceptor or a coordination point for metal ions. nih.gov

Introducing other substituents onto the pyridine ring can modulate its electronic properties, steric profile, and solubility. For example, in a study of NNN pincer-type ligands, substituents at the 4-position of the pyridine ring (such as -OH, -Cl, and -NO2) were shown to alter the electronic properties of the molecule and the electron density around a coordinated copper ion. nih.gov Electron-donating groups increased the electron density, while electron-withdrawing groups decreased it. nih.gov

Replacing the pyridine ring with other heterocyclic or aromatic systems (bioisosteric replacement) is another common strategy. For instance, replacing a pyridine ring with a ferrocenyl moiety in analogs of imatinib (B729) resulted in compounds that retained inhibitory activity against certain cancer cell lines, demonstrating that the pyridine ring could be successfully replaced by a completely different chemical scaffold. mdpi.com In other cases, replacing a benzene (B151609) tail with a pyridine ring was attempted to lower lipophilicity, but this modification led to a loss of activity, indicating that the original hydrophobic nature of that part of the molecule was crucial for binding. acs.org

Table 3: Effects of Pyridine Ring Modifications on Biological Activity

Compound SeriesPyridine Ring ModificationOutcome
NNN Pincer LigandsSubstitution at 4-position (-OH, -Cl, -NO2)Altered electronic properties and electron density at the coordinated metal center. nih.gov
Imatinib AnalogsReplacement of pyridine with a ferrocenyl groupRetained inhibitory activity against some cancer cell lines. mdpi.com
SERCA2a Activator AnalogsReplacement of a benzene tail with a pyridine ringResulted in a loss of biological activity. acs.org

This table provides examples from different molecular contexts to show the potential outcomes of modifying or replacing a pyridine ring.

Conformational Flexibility and Rigidity in SAR Optimization

The balance between conformational flexibility and rigidity is a critical aspect of drug design and SAR optimization. A flexible molecule like this compound, with its rotatable N-hexyl chain, can adopt multiple conformations. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit into a binding site. However, this comes at an entropic cost upon binding, as the molecule loses conformational freedom.

Introducing rigidity into a molecule, for example, by incorporating rings or double bonds into the N-alkyl chain, can pre-organize the ligand into a bioactive conformation. This can lead to a more favorable binding entropy and increased potency and selectivity. However, if the rigidified conformation is not the correct one for binding, a significant loss of activity will occur.

Studies on porphyrin molecules have shown that the macrocycle can exist in different conformations (e.g., planar and nonplanar), and these different shapes lead to distinct solid-state properties and molecular packing. acs.org This illustrates how conformational changes can profoundly impact a molecule's characteristics. In the development of SERCA2a activators, it was found that maintaining linker flexibility while avoiding excessive rigidity was important for preserving biological activity. acs.org This suggests that a certain degree of conformational freedom was necessary for effective interaction with the target.

The optimization of SAR for this compound derivatives would likely involve exploring a spectrum of analogs with varying degrees of flexibility in the N-hexyl chain to find the optimal balance for the specific biological target.

Pharmacophore Modeling and Identification of Key Structural Features

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. dovepress.com For a molecule like this compound, a pharmacophore model would define the key structural features and their spatial relationships.

Based on its structure, a hypothetical pharmacophore model for a derivative of this compound would likely include:

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring. dovepress.com

A hydrogen bond donor: The secondary amine (N-H) group.

A hydrophobic region: The hexyl chain. dovepress.com

An aromatic/heteroaromatic ring: The fluorinated pyridine ring. dovepress.com

A halogen bond donor (potentially): The fluorine atom.

Studies on other aminopyridine and aminopyridazine derivatives have successfully used pharmacophore modeling to understand their SAR. For example, a pharmacophore model for aminopyridazine derivatives identified the importance of hydrophobicity and aromaticity at the sixth position of the ring. dovepress.com Another study on 2-aminopyridine (B139424) derivatives highlighted that acceptor, donor, aliphatic, and aromatic features were favorable for their activity as nitric oxide synthase inhibitors. nih.gov

These models are invaluable for virtual screening of compound libraries to identify new potential hits and for guiding the design of new analogs with improved potency and selectivity. By understanding the key pharmacophoric features of this compound and its derivatives, medicinal chemists can more rationally design modifications that are likely to enhance its desired biological effects.

In Vitro Biological Activity and Mechanistic Studies of 6 Fluoro N Hexylpyridin 2 Amine and Analogues

Enzyme Inhibition Studies

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for the treatment of autoimmune diseases and cancer. nih.gov A novel class of human DHODH (hDHODH) inhibitors based on a 6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d] nih.govmdpi.comtriazol-4-one scaffold has been identified through in vitro screening. nih.gov Two compounds from this series, 1289 and 1291, demonstrated high potency against hDHODH with IC50 values in the nanomolar range. nih.gov The standard assay for measuring in vitro inhibition of hDHODH involves a recombinant enzyme and measures the reduction of 2,6-dichloroindophenol (B1210591) at 600 nm. mdpi.com The reaction mixture typically contains the enzyme, the inhibitor at various concentrations, 60 µM 2,6-dichloroindophenol, 50 µM decylubiquinone, and 100 µM dihydroorotate in a buffered solution at pH 8.0 and 30 °C. mdpi.com

Table 1: Inhibition of hDHODH by Analogue Compounds

Compound IC50 (nM)
1289 in the nM range
1291 in the nM range

Data sourced from in vitro inhibitory assays. nih.gov

Increased activity of β-glucuronidase is linked to conditions like colon cancer and urinary tract infections. mdpi.com In a study of twenty-seven 2-aminopyrimidine (B69317) derivatives, five compounds showed inhibitory activity against β-glucuronidase with IC50 values ranging from 2.8 µM to 300.25 µM. mdpi.com Compound 24 was particularly potent with an IC50 of 2.8 ± 0.10 µM, significantly more active than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.com

Table 2: Inhibition of β-Glucuronidase by 2-Aminopyrimidine Analogues

Compound IC50 (µM)
8 72.0 ± 6.20
9 126.43 ± 6.16
22 300.25 ± 12.5
23 257.0 ± 4.18
24 2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16

Data from in vitro β-glucuronidase inhibition assay. mdpi.com

Analogues of tacrine, which are structurally related to aminopyridines, have been evaluated for their inhibitory activity against AChE and BChE. researchgate.net One study on furo[3,2-c]coumarins, which can be considered related structures, identified a compound (3d ) with an IC50 of 4.1 µM towards AChE. Kinetic studies indicated a mixed-type inhibition mechanism for this compound, suggesting it may bind to the peripheral anionic subsite of AChE. mdpi.com

Table 3: Inhibition of AChE by a Furo[3,2-c]coumarin Analogue

Compound IC50 (µM) toward AChE Ki (µM) Inhibition Type
3d 4.1 9.7 ± 0.6 Mixed

Data from in vitro inhibition and kinetic studies. mdpi.com

The inhibitory activity of aminopyridine-based thiourea (B124793) derivatives against α-glucosidase has been investigated. mdpi.com In one study, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a ) showed the highest inhibitory activity, with an IC50 of 9.77 mM, surpassing the standard drug acarbose (B1664774) (IC50 = 11.96 mM). mdpi.com Another analogue, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c ), also demonstrated comparable activity to acarbose with an IC50 of 12.94 mM. mdpi.com The in vitro assay for α-glucosidase inhibitory activity typically uses the enzyme from Saccharomyces cerevisiae and measures the hydrolysis of 4-Nitrophenyl α-D-glucopyranoside. mdpi.comnih.gov

Table 4: Inhibition of α-Glucosidase by Thiourea Derivatives of 3-Aminopyridin-2(1H)-ones

Compound IC50 (mM)
8a 16.64
8b 19.79
9a 9.77
9b 21.79
9c 12.94
Acarbose (Standard) 11.96

Data from in vitro α-glucosidase inhibition assay. mdpi.com

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Cdc2-like kinase 4 (CLK4) are targets for diseases involving abnormal gene splicing. nih.gov A new class of dihydroquinolines has been identified as potent dual inhibitors of hDYRK1A and hCLK1 in the nanomolar range. nih.gov Some 6-arylquinazolin-4-amines, which are related structures, have also been identified as potent inhibitors of both Clk4 and Dyrk1A. nih.gov Furthermore, N-heterocyclic compounds inspired by harmine (B1663883) have been discovered as DYRK1A inhibitors. researchgate.net

The in vitro inhibitory effects of various compounds on the hydratase and esterase activities of human carbonic anhydrase-I and II isozymes (hCA-I and hCA-II) have been determined. nih.gov A study on a perfluorobenzoylated analogue of methazolamide (B1676374) revealed it to be a highly effective hCA II inhibitor with a Ki of 1.5 nM, which is almost ten times more potent than the parent drug methazolamide (Ki = 14 nM). nih.gov The enhanced potency is attributed to strong hydrogen bonds involving the imino nitrogen, carbonyl oxygen, and an ortho-positioned fluorine atom of the inhibitor with active site residues and water molecules. nih.gov

Table 5: Inhibition of hCA II by a Fluorinated Analogue

Compound Ki (nM) for hCA II
Perfluorobenzoylated analogue of methazolamide 1.5
Methazolamide (Lead molecule) 14

Data from X-ray crystallographic and inhibition studies. nih.gov

Inhibition of IL4I1

Interleukin-4-induced gene 1 (IL4I1) is an enzyme that has been identified as a potential therapeutic target, particularly in the context of cancer. nih.gov This enzyme, a member of the L-amino acid oxidase family, is secreted by various cells and catalyzes the oxidative deamination of phenylalanine, producing phenylpyruvate, hydrogen peroxide, and ammonia. nih.gov The activity of IL4I1 in the tumor microenvironment can suppress anti-tumor immune responses. nih.gov Consequently, the development of IL4I1 inhibitors is an active area of research. While specific studies on the direct inhibition of IL4I1 by 6-fluoro-N-hexylpyridin-2-amine are not extensively detailed in the provided results, the broader class of small molecules is being investigated for this purpose. nih.gov

Receptor Ligand Binding and Functional Assays

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

The serotonin (5-HT) system, with its diverse receptor subtypes, is a critical regulator of numerous physiological and psychological processes. nih.gov The 5-HT6 receptor, in particular, is expressed almost exclusively in the central nervous system (CNS) and has emerged as a significant target for therapeutic intervention in CNS disorders. nih.gov

Analogues of this compound, specifically fluorinated tryptamine (B22526) derivatives, have demonstrated affinity for serotonin receptors. For instance, 6-fluorotryptamine (B1299898) (6-FT) is a known agonist at both 5-HT1A and 5-HT2A receptors, with respective Ki values of 267 nM and 606 nM. wikipedia.org It acts as a full agonist at the 5-HT2A receptor. wikipedia.org Another study reported EC50 values of 54 nM and 81 nM for 6-FT at the 5-HT1A and 5-HT2A receptors, respectively. wikipedia.org Furthermore, research into 2-substituted tryptamines has identified compounds with high affinity and agonist activity at 5-HT6 receptors. nih.gov For example, 2-ethyl-5-methoxy-N,N-dimethyltryptamine binds to human 5-HT6 receptors with a Ki of 16 nM and functions as a full agonist. nih.gov This compound also shows modest affinity for h5-HT1A, h5-HT1D, and h5-HT7 receptors. nih.gov

Table 1: Serotonin Receptor Binding Affinities and Functional Activities of Related Compounds

Compound Receptor Ki (nM) EC50 (nM) Activity
6-Fluorotryptamine 5-HT1A 267 54 Agonist
6-Fluorotryptamine 5-HT2A 606 81 Full Agonist
2-ethyl-5-methoxy-N,N-dimethyltryptamine h5-HT6 16 3.6 Full Agonist
2-ethyl-5-methoxy-N,N-dimethyltryptamine h5-HT1A 170 - -
2-ethyl-5-methoxy-N,N-dimethyltryptamine h5-HT1D 290 - -
2-ethyl-5-methoxy-N,N-dimethyltryptamine h5-HT7 300 - -

Dopamine (B1211576) D2 Receptor Interactions

The dopamine D2 receptor is a key target for drugs used in the treatment of various neurological and psychiatric disorders. mdpi.com Studies on bivalent dopamine agonists have shown that these molecules can exhibit high affinity and potency for D2 receptors. nih.gov For example, compounds like D-666 and D-679 have demonstrated high potency as agonists for D2 receptors, with EC50 values of 7.69 nM and 5.29 nM, respectively. nih.gov Research on 6-hydroxydopamine-lesioned rats has shown an upregulation of dopamine D2 receptors in the striatum. nih.gov While direct interaction data for this compound with the D2 receptor is not specified, the broader family of aminopyridines and related structures are of interest in the context of dopamine receptor modulation.

Adenosine (B11128) A1 Receptor Agonism and Biased Signaling

The adenosine A1 receptor is involved in various physiological processes, and its activation typically leads to the inhibition of adenylate cyclase. nih.gov N6-substituted adenosine derivatives are potent and often selective A1 agonists. nih.gov For instance, N6-cyclohexyladenosine (CHA) and N6-cyclopentyladenosine (CPA) are highly potent and selective for the A1 receptor. nih.gov An adenosine analog, CCPA, acts as a selective, high-affinity agonist for the human A1 receptor with a Ki of 800 pM. sigmaaldrich.commerckmillipore.com Prolonged exposure to A1 receptor agonists like CHA can lead to heterologous desensitization of other receptors, such as the delta-opioid receptor (DOR), through mechanisms involving receptor phosphorylation. nih.gov

Cannabinoid CB1 Receptor Allosteric Modulation

The cannabinoid CB1 receptor is a major target in the endocannabinoid system, and its allosteric modulation presents a novel therapeutic approach. nih.gov Allosteric modulators can fine-tune the receptor's response to endogenous cannabinoids. nih.gov Studies have identified synthetic small molecules that act as allosteric modulators of the CB1 receptor. nih.gov For example, certain indole-2-carboxamide derivatives have been shown to be allosteric modulators. nih.gov The substitution at the C3 position of the indole (B1671886) ring is critical, with an n-hexyl chain enhancing the affinity of the allosteric modulator for the CB1 receptor. nih.gov Positive allosteric modulators (PAMs) like GAT211 and its enantiomers, GAT228 and GAT229, have been shown to modulate CB1 signaling. mdpi.comrealmofcaring.org GAT228, for instance, has demonstrated anti-nociceptive effects that are blocked by a CB1 antagonist. realmofcaring.org

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are targets for a variety of compounds, including insecticides. nih.gov While specific data on the antagonism of nAChRs by this compound is not available in the provided search results, the aminopyridine scaffold is a known pharmacophore that can interact with these receptors. For instance, a low dose of the insecticide spinosad acts as an antagonist to the Drosophila melanogaster nicotinic acetylcholine receptor α6 (Dα6). nih.gov

Antioxidant Activity Assays (in vitro)

The evaluation of the antioxidant potential of pyridine (B92270) derivatives and their analogues is a crucial area of research, as oxidative stress is implicated in numerous pathological conditions. While direct studies on this compound are not extensively documented in the reviewed literature, research on analogous heterocyclic structures provides valuable insights. For instance, studies on morpholine-2,5-dione (B184730) derivatives, which share a heterocyclic core, have indicated moderate antioxidant capabilities. nih.gov These investigations often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity test and assessments of total reducing power. nih.gov

The mechanism of antioxidant action for some heterocyclic compounds is believed to involve hydrogen atom abstraction from an activated position on the ring structure. nih.gov Furthermore, the antioxidant activity of molecules can be significantly influenced by the presence and nature of various functional groups. For example, in studies of other bioactive compounds like polysaccharides, the introduction of sulfate (B86663) groups or the presence of uronic acid has been shown to enhance antioxidant effects, suggesting that structural modifications are a key determinant of a compound's ability to scavenge free radicals and chelate metal ions. nih.gov Future research could explore how the fluoro and hexyl substitutions on the pyridin-amine scaffold of the title compound influence these antioxidant mechanisms.

Antimicrobial Activity Studies (in vitro)

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antitubercular effects.

Antibacterial Efficacy against Bacterial Strains

The antibacterial potential of pyridine and quinoline (B57606) derivatives is well-established. These compounds often target essential bacterial processes, such as DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV. mdpi.comnih.gov A variety of analogues have shown efficacy against both Gram-positive and Gram-negative bacteria.

For example, novel fluoroquinolone derivatives bearing a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) substituent exhibited potent activity against several bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. mdpi.com Similarly, 6-chloro-pyridin-2-yl-amine derivatives have demonstrated good to moderate activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. researchgate.net Another class of compounds, the des-fluoro(6) quinolones, has proven to be highly active against staphylococci, streptococci, and pneumococci. nih.gov

Interactive Table: Antibacterial Activity of Pyridine Analogues

Compound/Analogue Class Bacterial Strain MIC (μg/mL) Reference
Fluoroquinolone Derivatives Methicillin-resistant Staphylococcus epidermidis (MRSE) 0.25–4 mdpi.com
Fluoroquinolone Derivatives Streptococcus pneumoniae 0.25–1 mdpi.com
6-Chloro-pyridin-2-yl-amine Derivatives Bacillus subtilis (MTCC 121) - researchgate.net
6-Chloro-pyridin-2-yl-amine Derivatives Staphylococcus aureus (MTCC 7443) - researchgate.net
6-Chloro-pyridin-2-yl-amine Derivatives Escherichia coli (MTCC 7410) - researchgate.net
Des-fluoro(6) Quinolone (BMS-284756) Staphylococcus aureus (Methicillin-resistant) ≤4 nih.gov

Antifungal Efficacy against Fungal Strains

The antifungal properties of pyridine analogues have also been investigated. Studies on 6-chloro-pyridin-2-yl-amine derivatives showed activity against the pathogenic strain Fusarium oxysporum. researchgate.net Other research into fused pyridine heterocycles, such as pyrazolo[3,4-b]pyridines, has identified compounds with moderate antifungal activity against Saccharomyces cerevisiae and Candida albicans. nih.gov

The emergence of drug-resistant fungal strains, particularly species like Candida auris and azole-resistant Aspergillus fumigatus, underscores the need for novel antifungal agents. nih.gov Analogues like 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione have demonstrated more potent in vitro antifungal activity than established drugs like fluconazole (B54011) and ketoconazole (B1673606) against Aspergillus niger and Cryptococcus neoformans. elsevierpure.com

Interactive Table: Antifungal Activity of Pyridine Analogues

Compound/Analogue Class Fungal Strain Activity Reference
6-Chloro-pyridin-2-yl-amine Derivatives Fusarium oxysporum (MTCC 2480) Moderate to Good researchgate.net
Pyrazolo[3,4-b]pyridines Saccharomyces cerevisiae Moderate nih.gov
Pyrazolo[3,4-b]pyridines Candida albicans Moderate nih.gov
6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione Aspergillus niger Potent (MIC determined) elsevierpure.com

Antitubercular Activity Investigations

Several pyridine and purine (B94841) analogues have shown promising activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains. nih.govresearchgate.net For instance, certain pyridine derivatives displayed significant antimycobacterial activity with IC₅₀ values as low as 1.5 µM against the H37Rv strain. nih.gov These compounds also retained significant activity against drug-resistant isolates at non-cytotoxic concentrations. nih.gov Similarly, studies on 2-amino-6-chloropurine (B14584) derivatives identified compounds with high tuberculostatic activity, with MIC values ranging from 0.35 to 1.5 μg/ml. researchgate.net

Interactive Table: Antitubercular Activity of Pyridine and Purine Analogues

Compound/Analogue Mtb Strain IC₅₀ (µM) MIC (µM) Reference
Pyridine Analogue 1 H37Rv 3.2 - nih.gov
Pyridine Analogue 2 H37Rv 1.5 - nih.gov
Pyridine Analogue 1 FQ-R1 - 3.2 nih.gov
Pyridine Analogue 2 RIF-R1 - 1.8 nih.gov

Antiproliferative Activity against Cancer Cell Lines (in vitro)

The evaluation of cytotoxicity and cell growth inhibition is a cornerstone of in vitro cancer research, employing assays that measure metabolic activity (like the MTT assay) or membrane integrity to determine a compound's effect on cancer cell lines. nih.gov Analogues of this compound have been investigated for their potential as anticancer agents.

Evaluation of Cytotoxicity and Cell Growth Inhibition

Research has shown that various heterocyclic compounds exhibit significant antiproliferative activity. For example, 6-fluoro-3-formylchromone, a compound with a fluoro-substituted heterocyclic ring, was found to inhibit the growth of hepatocellular carcinoma (HCC) cells in a dose- and time-dependent manner. nih.gov This compound induced cell cycle arrest and apoptosis by modulating the expression of key regulatory proteins like PCNA, Bax, and Bcl-2. nih.gov

Similarly, 4-anilinoquinazoline (B1210976) analogues have been evaluated for their anticancer efficacy, with some showing high potency and selectivity against colorectal cancer cell lines. doaj.org The mechanism of action for these compounds often involves the induction of apoptosis through the activation of intrinsic caspase pathways. doaj.org Thiazoline derivatives have also been identified as potent antiproliferative agents against murine leukemia cell lines, with IC₅₀ values in the low micromolar range. nih.gov

Interactive Table: Antiproliferative Activity of Analogous Compounds

Compound/Analogue Class Cancer Cell Line IC₅₀ Mechanism of Action Reference
6-fluoro-3-formylchromone SMMC-7721 (Hepatocellular Carcinoma) Dose-dependent inhibition Cell cycle arrest, Apoptosis induction nih.gov
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine SW620 (Colorectal Cancer) 6.15 ± 0.37 µM Intrinsic apoptosis, Caspase activation doaj.org
Thiazoline iron chelator (Compound 5) L1210 (Murine Leukemia) 3 µM Cytocidal nih.gov
Thiazoline iron chelator (Compound 5) P388 (Murine Leukemia) 1 µM Cytocidal nih.gov

Antimitotic Activity and Cell Cycle Perturbation Studies

Research into the antimitotic and cell cycle perturbing effects of substituted aminopyridines indicates that this class of compounds can exhibit significant anticancer properties. nih.gov While direct studies on this compound are not available, research on analogous structures provides insight into their potential mechanisms.

Substituted 2-aminopyridine (B139424) derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov Some of these compounds have shown promising results in inhibiting the growth of cancer cell lines. The general mechanism often involves the disruption of cellular processes critical for cell division. For instance, some aminopyridine derivatives have been observed to interfere with the cell cycle, leading to an arrest in specific phases, such as the G2/M phase, which prevents the cell from entering mitosis, or causing delays in the G1 and S phases. nih.govresearchgate.net This perturbation of the cell cycle is a hallmark of many chemotherapeutic agents.

The antiproliferative activity of related heterocyclic compounds, such as thieno[2,3-b]pyridines, has been shown to be influenced by the nature and position of various substituents on the pyridine ring and associated structures. mdpi.com This suggests that the fluoro and hexyl substitutions on the this compound molecule would be critical determinants of its specific biological effects.

Elucidation of Molecular Mechanisms Underlying Biological Effects

The molecular mechanisms underlying the biological effects of aminopyridine derivatives are diverse and depend on their specific chemical structures. For example, certain 2-aminopyridine derivatives function as inhibitors of enzymes such as nitric oxide synthases (NOS). nih.govnih.gov The inhibitory action is often achieved through specific binding interactions within the active site of the enzyme. nih.gov

In the context of anticancer activity, aminopyridine derivatives can target various signaling pathways implicated in cancer development. nih.gov Molecular docking studies on some 2-aminopyridine analogues have suggested potential interactions with multiple protein targets within cellular signaling cascades. nih.gov For example, some derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Inhibition of CDKs can lead to hypophosphorylation of proteins like the retinoblastoma protein (pRB), which in turn can halt cell cycle progression. nih.govresearchgate.net

Furthermore, the general class of 2-aminopyridines has been identified as a scaffold for the development of various therapeutic agents, highlighting the broad biological potential of these molecules. nih.govresearchgate.netwikipedia.org The synthesis of various 2-aminopyridine and 2-aminopyrimidine derivatives is an active area of research for developing new therapeutic agents. mdpi.comresearcher.lifegoogle.com

Without specific experimental data for this compound, the precise molecular mechanisms remain speculative. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes or interference with protein-protein interactions that are vital for cell proliferation and survival.

Medicinal Chemistry and Drug Discovery Implications Preclinical Research

Lead Compound Identification and Validation

Lead identification is a critical early phase in drug discovery that aims to identify chemical entities that show promising activity against a specific biological target. A compound like 6-fluoro-N-hexylpyridin-2-amine could be identified through several methods, including high-throughput screening (HTS) of large compound libraries or through fragment-based screening where smaller, less complex molecules are tested.

Modern approaches to lead identification also utilize computational methods, such as network propagation on chemical similarity networks. nih.gov In such a framework, compounds are represented as nodes in a network, and their similarities are calculated based on molecular fingerprints. nih.gov By propagating from known active compounds ("seeds"), this method can identify novel, structurally diverse candidates that might otherwise be missed. nih.gov A simple, yet functionally important scaffold like a fluorinated pyridin-2-amine could emerge from such an analysis as a key structural motif for further development.

Lead Optimization Strategies for Enhancing Potency and Selectivity

Once a lead compound is identified, lead optimization is undertaken to improve its potency, selectivity, and drug-like properties. For a molecule such as this compound, medicinal chemists have several avenues for structural modification. The process often involves the synthesis and testing of numerous analogues to build a structure-activity relationship (SAR).

Key optimization strategies would focus on three main regions of the molecule:

The N-Alkyl Chain: The n-hexyl group significantly influences the compound's lipophilicity. Modifications, such as shortening, lengthening, branching, or introducing cyclic structures, could optimize binding to a target protein by exploring hydrophobic pockets.

The Pyridine (B92270) Core: Adding other substituents to the pyridine ring can modulate the electronic properties of the ring and introduce new interaction points (e.g., hydrogen bond donors or acceptors) with the target.

The Fluorine Atom: The position of the fluorine atom is crucial. While this compound is 6-fluoro, synthesizing analogues with fluorine at other positions (e.g., 4-fluoro or 5-fluoro) would be a standard strategy to fine-tune the molecule's pKa and interaction profile. nih.gov

Research on other heterocyclic compounds has demonstrated the success of this approach. For instance, optimization of a 2,3,4-trisubstituted quinoline (B57606) scaffold led to potent and selective PI3Kδ inhibitors by modifying substituents to improve potency and pharmacokinetic profiles. nih.gov Similarly, in the development of P2X7 antagonists, systematic modifications to a core structure resulted in lead compounds with high potency in both in vitro and in vivo models. nih.gov

Rational Design of Next-Generation Analogues based on SAR Data

Rational design relies on understanding the structure-activity relationship (SAR) to create new analogues with improved properties. nih.gov For this compound, an SAR campaign would involve systematically altering parts of the molecule and measuring the effect on biological activity. This data is then used to build a model of the pharmacophore—the essential features required for activity.

A hypothetical SAR study for this scaffold might explore the following changes:

Modification to this compoundRationalePotential Outcome
Alkyl Chain Variation
Vary chain length (C4 to C8)Explore size of hydrophobic binding pocket.Identify optimal chain length for potency.
Introduce branching (e.g., isohexyl)Increase steric bulk and alter conformation.Enhance selectivity or potency.
Add a terminal phenyl groupIntroduce potential for pi-stacking interactions.Significantly increase binding affinity.
Pyridine Ring Substitution
Add a methyl groupProbe for small hydrophobic pockets.May increase metabolic stability or affinity.
Add a cyano or amide groupIntroduce hydrogen bond acceptors/donors.Improve binding affinity and solubility.
Fluorine Position
Move fluorine to C4 or C5 positionAlter the pKa of the pyridine nitrogen and dipole moment.Modulate target binding and cell permeability.

This systematic approach, guided by SAR data, allows for the efficient design of next-generation compounds with a higher probability of success.

Development of Novel Chemical Probes and Tools for Biological Research

Chemical probes are indispensable tools for studying the function of proteins and biological pathways. A compound like this compound could serve as a foundation for developing such probes. The development process typically involves modifying the parent compound to include a reporter group, a reactive moiety for covalent labeling, or an affinity tag.

Given its structure, several strategies could be employed:

Fluorine as a Reporter: The fluorine atom itself can be used as a sensitive reporter for ¹⁹F NMR studies, allowing for the direct observation of the compound binding to its target protein without the need for larger, more disruptive labels. mdpi.com

Tagging: The N-hexyl chain could be modified at its terminus to attach a biotin (B1667282) tag for affinity purification experiments or a fluorescent dye for visualization in cellular imaging assays.

Photo-affinity Labeling: A photo-reactive group, such as a diazirine or benzophenone, could be incorporated into the structure. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its identification and the characterization of the binding site.

These chemical tools are vital for target validation and understanding the mechanism of action of new drug candidates in a preclinical setting.

Patent Landscape and Intellectual Property in the Field of Fluorinated Pyridin-2-amines

The patent landscape for fluorinated pyridines is active, reflecting their importance as intermediates and core structures in pharmaceuticals. google.comgoogle.com Patents in this area generally fall into two categories:

Process Patents: These patents claim novel and efficient methods for synthesizing fluorinated pyridines. This can include methods for direct fluorination or the synthesis of complex pyridines from fluorinated building blocks. google.comjustia.comjustia.com

Composition of Matter Patents: These patents claim novel molecules or classes of molecules for a specific use, often as therapeutic agents. Typically, these patents define a core structure (a scaffold like fluorinated pyridin-2-amine) and then use Markush structures to claim a wide range of derivatives with different substituents at various positions.

A patent application for a drug candidate based on the this compound scaffold would likely claim a generic structure where the hexyl group is represented by 'R' (a variable group) and other positions on the pyridine ring are also open to substitution. This strategy provides broad intellectual property protection for the novel chemical space and its therapeutic applications. The existence of patents covering pyridine-2-amine derivatives highlights the recognized potential of this chemical class in drug discovery. google.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 6-fluoro-N-hexylpyridin-2-amine to maximize yield?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of variables such as temperature, solvent polarity, catalyst loading, and reaction time. For fluorinated pyridine derivatives, nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) is common. Factorial design experiments (e.g., 2^k designs) can identify critical parameters. For example, increasing hexylamine stoichiometry by 1.5 equivalents improves substitution efficiency, while maintaining inert atmospheres prevents byproduct formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : ¹⁹F NMR confirms fluorine substitution (δ ~ -110 to -120 ppm). ¹H NMR identifies hexyl chain integration (δ 0.8–1.5 ppm) and pyridine ring protons (δ 6.5–8.5 ppm).
  • HRMS : Validates molecular weight (theoretical [M+H]⁺ = 226.15 g/mol).
  • XRD : Single-crystal X-ray diffraction resolves structural ambiguities, as demonstrated in analogous pyridine-amine systems .

Q. How can researchers ensure purity during purification of this compound?

  • Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate unreacted hexylamine. Recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity (>98%). Monitor via HPLC with a C18 column (λ = 254 nm; retention time ~8.2 min) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine substitution in this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations reveal that fluorine’s electronegativity stabilizes transition states at the C6 position. Kinetic studies (e.g., Eyring plots) show lower activation energy for C6 substitution compared to C4 (~15 kJ/mol difference). Isotopic labeling (²H/¹⁸O) can track intermediate formation .

Q. How should researchers address contradictory spectroscopic data for this compound across studies?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • IR Spectroscopy : Confirm amine N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).
  • TGA/DSC : Assess thermal stability (decomposition >200°C).
  • Theoretical Frameworks : Align observations with computational models (e.g., Gaussian09) to resolve discrepancies in peak assignments .

Q. Can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Machine learning (ML) models trained on reaction databases (e.g., USPTO) can predict coupling reactions. For example, molecular descriptors (HOMO/LUMO energies, Fukui indices) guide predictions of Suzuki-Miyaura coupling efficiency. Validate predictions with microreactor trials under flow conditions .

Q. What role do theoretical frameworks play in designing experiments for this compound applications?

  • Methodological Answer : Link hypotheses to established theories (e.g., Hammett plots for electronic effects or QSAR for bioactivity). For instance, the compound’s lipophilicity (logP ≈ 3.2) aligns with its potential as a CNS drug candidate. Predefined frameworks reduce experimental redundancy .

Q. How can researchers optimize heterogeneous catalysis for large-scale derivatization of this compound?

  • Methodological Answer : Screen catalysts (e.g., Pd/C, zeolites) under continuous-flow systems. Use Design of Experiments (DoE) to optimize parameters:

  • Pressure : 10–20 bar H₂.
  • Temperature : 50–80°C.
  • Residence Time : 30–120 sec.
    Post-reaction, analyze via GC-MS to quantify byproducts (<0.5% threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.